molecular formula C21H25N7O4 B2834600 ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920376-16-5

ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2834600
CAS No.: 920376-16-5
M. Wt: 439.476
InChI Key: CDSFTWZHTWYVQQ-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance in kinase inhibition and receptor modulation . The structure includes:

  • A piperazine linker at position 7, contributing to solubility and conformational flexibility.
  • An ethyl 4-oxobutanoate side chain, which may influence bioavailability through ester hydrolysis or hydrogen bonding.

This scaffold is structurally distinct from classical kinase inhibitors due to its fused triazole-pyrimidine system and piperazine-oxobutanoate linkage, suggesting unique binding profiles .

Properties

IUPAC Name

ethyl 4-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O4/c1-3-32-18(30)8-7-17(29)26-9-11-27(12-10-26)20-19-21(23-14-22-20)28(25-24-19)15-5-4-6-16(13-15)31-2/h4-6,13-14H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSFTWZHTWYVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolopyrimidine core in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The methoxyphenyl group can further modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness : Graph-based comparisons (using methods from Development of a Chemical Structure Comparison Method, 2003) highlight that the target compound shares <30% subgraph isomorphism with I-6230/I-6273, underscoring its distinct pharmacophore .
  • Metabolic Stability: The ethyl oxobutanoate chain may resist esterase hydrolysis better than shorter esters, prolonging half-life .

Q & A

Basic Question: What are the standard synthetic routes for ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : The triazolopyrimidine core is synthesized via cyclization of substituted pyrimidines with azides under controlled temperatures (195–230°C) .

Piperazine Coupling : The piperazine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts .

Esterification : The oxobutanoate group is appended using carbodiimide-mediated coupling in solvents like dimethylformamide (DMF) .
Optimization : Yield improvements rely on adjusting solvent polarity (e.g., dichloromethane for lipophilic intermediates), pH control (6.5–7.5 for amidation), and catalyst loading (5–10% Pd/C) .

Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify aromatic proton environments and carbonyl groups (e.g., piperazine N–CH2_2 at δ 3.2–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C23_{23}H25_{25}N7_7O4_4 at 488.1942) .
  • HPLC : Assesses purity (>95% via reverse-phase C18 columns, acetonitrile/water gradients) .

Advanced Question: How can researchers identify potential biological targets for this compound, given its triazolopyrimidine core?

Methodological Answer:

In Silico Screening : Molecular docking against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina to prioritize targets .

Enzyme Assays : Test inhibition of ATP-dependent enzymes (e.g., luciferase-based assays for kinases) .

Transcriptomics : RNA-seq of treated cancer cells to identify downregulated pathways (e.g., MAPK/ERK) .

Advanced Question: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Variable Substituents : Synthesize derivatives with modified methoxyphenyl (e.g., halogenation for lipophilicity) or piperazine (e.g., methyl groups for steric effects) .
  • Bioactivity Testing : Use IC50_{50} assays (e.g., MTT for cytotoxicity) to correlate substituents with potency .
  • Computational Modeling : QSAR models predict logP and polar surface area to guide solubility-bioactivity balance .

Advanced Question: How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS to identify metabolic instability (e.g., ester hydrolysis) .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance plasma stability .
  • Dose-Response Replication : Repeat in vivo studies with adjusted dosing regimens (e.g., q.d. vs. b.i.d.) to match in vitro exposure .

Basic Question: What strategies address poor solubility during in vitro and in vivo testing?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins for in vitro assays .
  • Nanoformulations : Prepare PLGA nanoparticles (200–300 nm via emulsion-solvent evaporation) for in vivo delivery .
  • Salt Formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility .

Advanced Question: How are degradation pathways studied under varying storage and physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), UV light (254 nm), and pH extremes (1–13) .
  • LC-MS Analysis : Identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Stability-Indicating Methods : Validate HPLC conditions to separate degradation peaks .

Advanced Question: What mechanistic studies are required to elucidate the compound’s mode of action?

Methodological Answer:

  • Kinase Profiling : Use a panel of 50+ kinases to identify selective inhibition (e.g., DiscoverX KINOMEscan) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • CRISPR Knockout : Validate target necessity by deleting candidate genes (e.g., EGFR in HeLa cells) .

Basic Question: What purification techniques ensure high purity (>98%) for pharmacological studies?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate to DCM/methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
  • Preparative HPLC : Isolate pure fractions with C18 columns and 0.1% TFA modifier .

Advanced Question: How is preliminary toxicity profiling conducted to prioritize lead compounds?

Methodological Answer:

  • In Vitro Cytotoxicity : Test against HEK293 cells (normal) vs. cancer lines (e.g., MCF-7) to calculate selectivity indices .
  • hERG Assay : Patch-clamp to assess cardiac risk (IC50_{50} >10 μM acceptable) .
  • In Vivo Acute Toxicity : Single-dose escalation in rodents (10–100 mg/kg) with histopathology .

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